4-Chloro-2-imino-1,3-benzothiazol-3(2H)-amine
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Overview
Description
4-Chloro-2-imino-1,3-benzothiazol-3(2H)-amine is a heterocyclic compound containing a benzothiazole ring substituted with a chlorine atom and an imino group. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-imino-1,3-benzothiazol-3(2H)-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with chloroformamidine under acidic or basic conditions to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-imino-1,3-benzothiazol-3(2H)-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The imino group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzothiazoles, while oxidation or reduction can modify the imino group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacophore.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-2-imino-1,3-benzothiazol-3(2H)-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-benzothiazole: Lacks the chlorine and imino substitutions.
4-Chloro-1,3-benzothiazole: Lacks the imino group.
2-Imino-1,3-benzothiazole: Lacks the chlorine substitution.
Uniqueness
4-Chloro-2-imino-1,3-benzothiazol-3(2H)-amine is unique due to the presence of both chlorine and imino groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
CAS No. |
61073-28-7 |
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Molecular Formula |
C7H6ClN3S |
Molecular Weight |
199.66 g/mol |
IUPAC Name |
4-chloro-2-imino-1,3-benzothiazol-3-amine |
InChI |
InChI=1S/C7H6ClN3S/c8-4-2-1-3-5-6(4)11(10)7(9)12-5/h1-3,9H,10H2 |
InChI Key |
CHKQKYSWAZYXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=N)S2)N |
Origin of Product |
United States |
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